1,3-Di-tert-butoxy-5-iodobenzene
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Overview
Description
1,3-Di-tert-butoxy-5-iodobenzene is an organic compound with the molecular formula C14H21I. It is a derivative of benzene, where two tert-butoxy groups and one iodine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butoxy-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,3-di-tert-butylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine at the 5-position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butoxy-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Formation of various substituted benzene derivatives
Oxidation: Formation of carbonyl compounds
Reduction: Formation of hydrogenated benzene derivatives
Scientific Research Applications
1,3-Di-tert-butoxy-5-iodobenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butoxy-5-iodobenzene involves its ability to undergo various chemical transformations. The tert-butoxy groups provide steric hindrance, affecting the reactivity of the compound. The iodine atom can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
1,3-Di-tert-butyl-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1,3-Di-tert-butyl-5-chlorobenzene: Contains a chlorine atom, which affects its chemical properties and reactivity.
Uniqueness
1,3-Di-tert-butoxy-5-iodobenzene is unique due to the presence of both tert-butoxy groups and an iodine atom. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C14H21IO2 |
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Molecular Weight |
348.22 g/mol |
IUPAC Name |
1-iodo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H21IO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
YUSDTKYJDCLCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)I)OC(C)(C)C |
Origin of Product |
United States |
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